1-(4-bromophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a pyrrolidinone core substituted with a 4-bromophenyl group at the 1-position and a 5-cyclopropyl-1,3,4-thiadiazol-2-yl carboxamide at the 3-position.
Properties
Molecular Formula |
C16H15BrN4O2S |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H15BrN4O2S/c17-11-3-5-12(6-4-11)21-8-10(7-13(21)22)14(23)18-16-20-19-15(24-16)9-1-2-9/h3-6,9-10H,1-2,7-8H2,(H,18,20,23) |
InChI Key |
ZSXNDEPARIYOPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Cyclopropyl-1,3,4-Thiadiazol-2-Amine
The thiadiazole core is synthesized via cyclocondensation of cyclopropanecarboxylic acid derivatives with thiosemicarbazide. A representative protocol involves:
- Reacting cyclopropanecarbonyl chloride with thiosemicarbazide in dichloromethane at 0–5°C for 2 hours.
- Treating the intermediate with phosphorous oxychloride (POCl₃) under reflux to induce cyclization, yielding 5-cyclopropyl-1,3,4-thiadiazol-2-amine.
Reaction Conditions :
The reaction mechanism proceeds through nucleophilic attack of the thiosemicarbazide’s sulfur on the carbonyl carbon, followed by POCl₃-mediated dehydration to form the thiadiazole ring.
Synthesis of 1-(4-Bromophenyl)-5-Oxopyrrolidine-3-Carboxylic Acid
The pyrrolidine intermediate is constructed via a Michael addition-cyclization sequence:
- Reacting 4-bromobenzaldehyde with ethyl acrylate in the presence of a catalytic amount of piperidine to form ethyl 3-(4-bromophenyl)acrylate.
- Subjecting the acrylate to hydrogenation over palladium on carbon (Pd/C) to yield ethyl 3-(4-bromophenyl)propanoate.
- Cyclizing the propanoate with ammonium acetate in acetic acid under reflux to generate the pyrrolidinone ring.
Critical Parameters :
Amide Bond Formation Strategies
Coupling the thiadiazole amine with the pyrrolidine carboxylic acid is achieved through two primary methods:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Activate the carboxylic acid (1.2 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in dimethylformamide (DMF) at 0°C for 30 minutes.
- Add the thiadiazole amine (1.0 equiv) and stir at room temperature for 12–16 hours.
- Isolate the product via precipitation with ice-water and recrystallize from ethanol.
Mixed Anhydride Method
Employing isobutyl chloroformate and N-methylmorpholine:
- Generate the mixed anhydride by reacting the carboxylic acid with isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in tetrahydrofuran (THF) at −15°C.
- Add the amine portion dropwise and stir for 4–6 hours.
- Purify by column chromatography (silica gel, ethyl acetate/hexane).
Yield : 70–75%
Advantage : Reduced racemization risk compared to carbodiimide methods.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance amidation yields but may promote side reactions. THF provides a balance between solubility and reaction control.
Temperature and Time
Catalytic Additives
- DMAP (4-Dimethylaminopyridine) : Accelerates carbodiimide-mediated couplings by 30–40%.
- Molecular sieves : Improve yields in moisture-sensitive reactions by absorbing generated water.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Carbodiimide coupling | EDC/HOBt, DMF, 16h | 78 | 98.5 | |
| Mixed anhydride | Isobutyl chloroformate, THF, 6h | 72 | 97.8 | |
| One-pot cyclization | POCl₃, reflux, 4h | 68 | 95.2 |
Challenges and Mitigation Strategies
Thiadiazole Ring Instability
The 1,3,4-thiadiazole ring is prone to hydrolysis under strongly acidic or basic conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituents:
*Molecular weights calculated based on molecular formulas where explicit data was unavailable.
Key Observations:
- Halogen Effects : The bromine atom in the target compound provides greater polarizability and van der Waals interactions compared to fluorine in ’s analog, which may enhance target binding in hydrophobic pockets .
- Phenyl Substituent Electronics : The methoxy group in ’s compound donates electron density, contrasting with the electron-withdrawing bromo and fluoro groups. This could influence π-π stacking or hydrogen-bonding interactions in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
